Methyl 2-(4-aminopiperidin-4-yl)acetate
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Overview
Description
Methyl 2-(4-aminopiperidin-4-yl)acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-aminopiperidin-4-yl)acetate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-aminopiperidine with methyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone at reflux temperature . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like methyl bromoacetate and anhydrous potassium carbonate are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(4-aminopiperidin-4-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to bind to DNA via intercalation, which can inhibit the replication of cancer cells . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-(4-aminopiperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:
Methyl 2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)acetate: This compound has similar structural features but includes a benzo[d][1,2,3]triazole moiety, which may confer different biological activities.
Piperidinones: These compounds contain a carbonyl group and exhibit distinct chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7(11)6-8(9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIYMIDBTGJNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCNCC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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